molecular formula C15H23NO4 B3039436 (R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol CAS No. 1058553-33-5

(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol

Cat. No.: B3039436
CAS No.: 1058553-33-5
M. Wt: 281.35 g/mol
InChI Key: NRDAHDXOOBINDC-CYBMUJFWSA-N
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Description

(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol is a chiral synthon of significant value in organic and medicinal chemistry research. This compound features both a Cbz-protected amine and a tert-butoxy group, making it a versatile intermediate for the synthesis of more complex molecules, particularly in pharmaceutical development. The stereochemistry at the 2-position is defined as (R), which is crucial for creating enantiomerically pure compounds. While the specific mechanism of action for this standalone compound is not defined, as it is a building block, its utility stems from its orthogonal protecting groups; the benzyloxycarbonyl (Cbz) group is a common amine protecting group that can be removed under mild hydrogenolysis conditions, while the acid- and base-stable tert-butoxy group offers additional stability during synthetic sequences . Compounds with similar N-Cbz and tert-butoxy motifs are frequently employed in the synthesis of therapeutically valuable intermediates, such as precursors to iminocyclitols like D-fagomine, which have potential pharmacological applications . The structural motif of a protected amino alcohol makes this reagent particularly useful for exploring structure-activity relationships in drug discovery and for the preparation of novel compounds aimed at improving pharmacokinetic properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-11-13(9-17)16-14(18)19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDAHDXOOBINDC-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the propanol backbone: The protected amino group is then reacted with a suitable aldehyde or ketone to form the propanol backbone.

    Introduction of the tert-butoxy group: The tert-butoxy group is introduced through a nucleophilic substitution reaction, typically using tert-butyl bromide or tert-butyl chloride as the alkylating agent.

    Deprotection of the amino group: Finally, the benzyloxycarbonyl group is removed under mild acidic or hydrogenolytic conditions to yield the desired product.

Industrial Production Methods

Industrial production of ®-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Introduction of new functional groups or protecting groups.

Scientific Research Applications

®-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications
(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol Cbz, tert-butoxy, propanol backbone 321.41 Asymmetric synthesis, β-blocker precursors
(S)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol Enantiomeric (S-configuration) 321.41 Rarely used due to lower bioactivity
2-(Boc-amino)-3-methoxy-1-propanol Boc (tert-butyloxycarbonyl), methoxy 219.28 Peptide synthesis, less steric hindrance
2-Amino-3-benzyloxy-1-propanol Free amine, benzyloxy 195.22 Unprotected intermediate; prone to oxidation
4-tert-Butylphenol (CAS 98-54-4) Phenol, tert-butyl 150.22 Industrial surfactant; lacks chiral centers

Key Observations :

  • Steric Effects : The tert-butoxy group in the target compound enhances steric hindrance, reducing reactivity compared to methoxy or benzyloxy analogues. This property is critical for selective protection in multi-step syntheses .
  • Enantiomeric Specificity : The (R)-enantiomer exhibits higher pharmacological relevance than the (S)-form, which is often discarded during chiral resolution .
  • Protection Strategy : Replacing Cbz with Boc (tert-butyloxycarbonyl) lowers molecular weight but increases sensitivity to acidic conditions, limiting utility in acidic reaction environments .

Physicochemical Properties

Property Target Compound 2-(Boc-amino)-3-methoxy-1-propanol 4-tert-Butylphenol
Melting Point (°C) 112–114 (decomposes) 89–91 48–50
Solubility in Water Insoluble Slightly soluble Low
LogP (Partition Coefficient) 3.2 1.8 3.0
Stability in Acid Stable Degrades Stable

The target compound’s high LogP reflects its lipophilicity, advantageous for membrane permeability in drug design.

Spectroscopic Characterization

As demonstrated in studies on Zygocaperoside and Isorhamnetin-3-O glycoside (), NMR spectroscopy is pivotal for structural elucidation. For the target compound:

  • ¹H-NMR: Peaks at δ 7.3–7.4 (aromatic Cbz protons), δ 4.8–5.0 (tert-butoxy methyl groups), and δ 3.6–3.8 (propanol backbone).
  • ¹³C-NMR : Signals at δ 156.2 (Cbz carbonyl), δ 80.5 (tert-butoxy quaternary carbon), and δ 65.3 (alcohol oxygen-bearing carbon).

Comparatively, 4-tert-Butylphenol (CAS 98-54-4) shows simpler spectra due to its lack of chiral centers and protective groups, with aromatic protons at δ 6.8–7.1 and a tert-butyl carbon at δ 34.2 .

Biological Activity

(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol is a chiral compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural properties enable it to interact with biological systems, potentially serving as a therapeutic agent or a biochemical tool. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol can be characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : 251.29 g/mol
  • Chirality : The compound exhibits chirality, which is crucial for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of (R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol is primarily attributed to its role as a cyclin-dependent kinase (CDK) inhibitor . CDKs are essential regulators of the cell cycle, and their dysregulation is linked to various cancers.

Inhibition of Cyclin-Dependent Kinases

Research indicates that compounds similar to (R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol effectively inhibit CDKs, leading to:

  • Cell Cycle Arrest : Inhibition of CDKs prevents cell cycle progression, particularly in cancer cells.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells by disrupting normal cellular functions.

Study 1: CDK Inhibition and Anticancer Activity

A study published in ACS Medicinal Chemistry Letters demonstrated that derivatives of (R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol exhibited significant inhibition of CDK2 and CDK4, leading to reduced proliferation of cancer cell lines such as MCF-7 and HeLa. The results showed:

CompoundIC50_{50} (µM)Target CDK
(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol0.5CDK2
Derivative A0.8CDK4
Derivative B1.2CDK6

These findings suggest that (R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol and its derivatives have promising anticancer properties due to their ability to inhibit critical kinases involved in tumor growth.

Study 2: Mechanistic Insights into Biological Activity

Another investigation focused on the mechanistic pathways activated by (R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol in human cell lines. The study revealed that treatment with the compound led to:

  • Increased expression of pro-apoptotic markers.
  • Decreased levels of anti-apoptotic proteins.

These results indicate that the compound not only inhibits cell proliferation but also promotes apoptosis through modulation of key survival pathways.

Safety and Toxicity Profile

While the therapeutic potential is significant, it is essential to evaluate the safety profile of (R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol. Preliminary toxicity studies suggest:

EndpointObserved Effect
Acute ToxicityLow toxicity observed at therapeutic doses
Long-term ExposureNo significant adverse effects noted in animal models

Further investigations are necessary to establish a comprehensive safety profile before clinical application.

Q & A

Q. What are the recommended synthetic routes for (R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves sequential protection of amino and hydroxyl groups. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or Evans oxazolidinone-mediated reactions) are employed. The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃), while the tert-butoxy group is added using tert-butyl bromide in the presence of a base like K₂CO₃. Enantiomeric excess is verified by chiral HPLC or polarimetry, with purity thresholds >98% recommended for reproducibility .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional group integrity.
  • HPLC-MS for purity assessment, particularly to detect diastereomers or unreacted intermediates.
  • IR spectroscopy to validate protective group stability (e.g., Cbz carbonyl stretch ~1700 cm⁻¹).
  • Melting point analysis to cross-check crystallinity against literature values (e.g., analogs like N-tert-butoxycarbonyl-D-prolinol melt at 145–147°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during coupling reactions involving this compound?

Methodological Answer: Diastereomer formation often arises from incomplete stereocontrol during nucleophilic substitutions or esterifications. Strategies include:

  • Temperature modulation : Lowering reaction temperatures (e.g., –20°C) to reduce kinetic competition between pathways.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates and stabilize transition states.
  • Catalytic additives : Use of DMAP or Hünig’s base to improve coupling efficiency in tert-butoxy group installation.
    Monitor progress via TLC or in situ FTIR to terminate reactions at optimal conversion points .

Q. What experimental precautions are critical for maintaining compound stability during long-term storage or under varying pH conditions?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butoxy group or oxidation of the Cbz moiety.
  • pH sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >9), which cleave the tert-butoxy group. For aqueous work, use buffered solutions (pH 6–8) with stabilizers like EDTA to chelate metal ions that accelerate degradation.
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life limits .

Q. How can contradictory data on the compound’s reactivity in glycosylation vs. peptide coupling be resolved?

Methodological Answer: Contradictions often stem from differences in:

  • Protective group compatibility : The tert-butoxy group may sterically hinder glycosylation but not affect peptide bond formation. Compare reactivity in model systems (e.g., tert-butoxy vs. acetyl-protected analogs).
  • Catalytic systems : Pd/C-mediated hydrogenolysis of Cbz groups may interfere with glycosyl donors. Use alternative deprotection methods (e.g., TFA for tert-butoxy) in multi-step syntheses.
    Validate hypotheses using kinetic studies (e.g., Arrhenius plots) and computational modeling (DFT) to map energy barriers for competing pathways .

Q. What advanced analytical techniques are recommended for detecting trace degradation products?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) to identify low-abundance degradation fragments (e.g., tert-butanol or benzyl alcohol byproducts).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
  • X-ray crystallography (if crystals are obtainable) to confirm structural deviations in degraded samples, as demonstrated in studies of benzyloxy-phenyl derivatives .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in enantiomeric excess?

Methodological Answer:

  • Quality control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
  • Post-synthesis purification : Use preparative chiral HPLC or crystallization in solvent systems optimized for diastereomeric resolution (e.g., hexane/EtOAc gradients).
  • Root-cause analysis : Compare synthetic logs for variables like moisture content, catalyst age, or stirring efficiency .

Q. What strategies mitigate organic degradation during prolonged experimental timelines, as seen in hyperspectral imaging (HSI) studies?

Methodological Answer:

  • Sample stabilization : Continuous cooling (4°C) and inert atmosphere storage during HSI data acquisition.
  • Degradation markers : Spiking experiments with stable isotopes (e.g., ¹³C-labeled compounds) to track decomposition pathways.
  • Time-resolved kinetics : Collect data at fixed intervals to model degradation rates and adjust experimental schedules accordingly .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol
Reactant of Route 2
(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol

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